Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Desmopressin acetate (1-deamino-8-d-arginine vasopressin (DDAVP)), is a synthetic analogue of the neurohypophyseal peptide hormone vasopressin that has been developed through systematic structural modifications. Desmopressin acetate has been shown to be useful in a variety of inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by the therapeutic use of antithrombotic drugs, such as aspirin and ticlopidine. DDAVP is used in the treatment of chronic diseases such as neurogenic diabetes insipidus and nocturia enuresis. It has a prolonged antidiuretic effect but lacks pressor activity, and does not cause vasoconstriction and contraction of smooth muscles in the uterus or in the intestine as the natural peptide hormone does. In addition, desmopressin has been used as a hemostatic agent in patients undergoing surgery at major risk of bleeding.
Brand Name:
Vulcanchem
CAS No.:
62288-83-9
VCID:
VC0013380
InChI:
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-;/m0./s1
SMILES:
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Molecular Formula:
C48H68N14O14S2
Molecular Weight:
1129.3 g/mol
Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
CAS No.: 62288-83-9
Peptides
VCID: VC0013380
Molecular Formula: C48H68N14O14S2
Molecular Weight: 1129.3 g/mol
Purity: >98%
CAS No. | 62288-83-9 |
---|---|
Product Name | Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Molecular Formula | C48H68N14O14S2 |
Molecular Weight | 1129.3 g/mol |
IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Standard InChIKey | MLSVJHOYXJGGTR-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES | CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES | CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Description | Desmopressin acetate (1-deamino-8-d-arginine vasopressin (DDAVP)), is a synthetic analogue of the neurohypophyseal peptide hormone vasopressin that has been developed through systematic structural modifications. Desmopressin acetate has been shown to be useful in a variety of inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by the therapeutic use of antithrombotic drugs, such as aspirin and ticlopidine. DDAVP is used in the treatment of chronic diseases such as neurogenic diabetes insipidus and nocturia enuresis. It has a prolonged antidiuretic effect but lacks pressor activity, and does not cause vasoconstriction and contraction of smooth muscles in the uterus or in the intestine as the natural peptide hormone does. In addition, desmopressin has been used as a hemostatic agent in patients undergoing surgery at major risk of bleeding. |
Purity | >98% |
Related CAS | 16679-58-6 (Parent) |
Sequence | CYFQNCPRG |
Synonyms | 1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |
Reference | 1: Karanth L, Barua A, Kanagasabai S, Nair NS. Desmopressin acetate (DDAVP) for preventing and treating acute bleeds during pregnancy in women with congenital bleeding disorders. Cochrane Database Syst Rev. 2019 Feb 13;2:CD009824. doi: 10.1002/14651858.CD009824.pub4. PubMed PMID: 30758840; PubMed Central PMCID: PMC6373982. 2: Altun G, Hemşinli D, Pulathan Z, Civelek A. Emergency coronary bypass surgery in patients under the influence of dualantiplatelet therapy: effects of tranexamic acid and desmopressin acetate. Turk J Med Sci. 2017 Dec 19;47(6). doi: 10.3906/sag-1612-140. PubMed PMID: 29306228. 3: Upmanyu N, Kumar Porwal P. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method. Adv Pharm Bull. 2017 Sep;7(3):451-459. doi: 10.15171/apb.2017.054. Epub 2017 Sep 25. PubMed PMID: 29071228; PubMed Central PMCID: PMC5651067. 4: Cohn JA, Kowalik CG, Reynolds WS, Kaufman MR, Milam DF, Dmochowski RR, Wein AJ. Desmopressin acetate nasal spray for adults with nocturia. Expert Rev Clin Pharmacol. 2017 Dec;10(12):1281-1293. doi: 10.1080/17512433.2017.1394185. Epub 2017 Oct 30. Review. PubMed PMID: 29048257. 5: Korkmaz U, Demir E, Yazici H, Sever MS. Hypertensive pulmonary edema related to desmopressin acetate. Nefrologia. 2017 May - Jun;37(3):349-350. doi: 10.1016/j.nefro.2016.11.008. English, Spanish. PubMed PMID: 28648214. 6: Hara T, Ohtomo Y, Endo A, Niijima S, Yasui M, Shimizu T. Evaluation of Urinary Aquaporin 2 and Plasma Copeptin as Biomarkers of Effectiveness of Desmopressin Acetate for the Treatment of Monosymptomatic Nocturnal Enuresis. J Urol. 2017 Oct;198(4):921-927. doi: 10.1016/j.juro.2017.04.088. Epub 2017 Apr 28. PubMed PMID: 28457803. 7: Orlov D, McCluskey SA, Callum J, Rao V, Moreno J, Karkouti K. Utilization and Effectiveness of Desmopressin Acetate After Cardiac Surgery Supplemented With Point-of-Care Hemostatic Testing: A Propensity-Score-Matched Analysis. J Cardiothorac Vasc Anesth. 2017 Jun;31(3):883-895. doi: 10.1053/j.jvca.2016.11.022. Epub 2016 Nov 17. PubMed PMID: 28169116. 8: Primavessy D, Günday Türeli N, Schneider M. Influence of different stabilizers on the encapsulation of desmopressin acetate into PLGA nanoparticles. Eur J Pharm Biopharm. 2017 Sep;118:48-55. doi: 10.1016/j.ejpb.2016.12.003. Epub 2016 Dec 20. PubMed PMID: 28011093. 9: Li X, Zhang XT, Zhang MY, Wang GC, Feng H, Zhang CQ. [Effects of desmopressin acetate and pituitrin on proliferation, contraction, and secretion of hepatic stellate cells]. Zhonghua Gan Zang Bing Za Zhi. 2016 Aug 20;24(8):569-574. doi: 10.3760/cma.j.issn.1007-3418.2016.08.003. Chinese. PubMed PMID: 27788702. 10: Smego AR, Backeljauw P, Gutmark-Little I. Buccally Administered Intranasal Desmopressin Acetate for the Treatment of Neurogenic Diabetes Insipidus in Infancy. J Clin Endocrinol Metab. 2016 May;101(5):2084-8. doi: 10.1210/jc.2016-1157. Epub 2016 Mar 24. PubMed PMID: 27011115. |
PubChem Compound | 16051969 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume